- E. coli Nickel-Iron Hydrogenase 1 Catalyses Non-native Reduction of Flavins: Demonstration for Alkene Hydrogenation by Old Yellow Enzyme Ene-reductasesAngewandte Chemie, 2021, 60(25), 13824-13828,
Cas no 1910-41-4 (FADH)

FADH structure
Nombre del producto:FADH
FADH Propiedades químicas y físicas
Nombre e identificación
-
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl] hydrogen phos
- flavin adenine dinucleotide fully reduced neutral
- Riboflavin5'-(trihydrogen diphosphate), 1,5-dihydro-, P'®
- [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen diphosphate (non-preferr
- [5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl [[5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxy-pentoxy]-hydroxy-phosphoryl] hydrogen phosphate
- 1,5-dihydro-FAD
- 5'-ester with adenosine
- FADH
- Reduced flavine 2 adenine dinucleotide
- FADH
- Dihydro-FAD
- Benzo[g]pteridine, riboflavin 5'-(trihydrogen diphosphate) deriv.
- Adenosine pyrophosphate, 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5- tetrahydroxypentyl)alloxazine (7CI)
- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5- tetrahydroxypentyl)alloxazine (8CI)
- Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'→5'-ester with adenosine
- flavin adenine dinucleotide (reduced)
- Benzo[gr]pteridine riboflavin 5'-(trihydrogen diphosphate) deriv
- 1,5-dihydro-Riboflavin 5'-(trihydrogen diphosphate) P'->5'-ester with adenosine
- Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'-5'-ester with adenosine
- 1,5-dihydro-P-5-ester with adenosine
- C01352
- Q27102690
- CHEBI:17877
- adenosine 5'-{3-[D-ribo-5-(7,8-dimethyl-2,4-dioxo-1,2,3,4,5,10-tetrahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen diphosphate}
- Adenosine pyrophosphate, 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (7CI)
- Dihydro-FAD
- SCHEMBL4363188
- Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
- adenosine 5'-(3-{D-ribo-5-[7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl]-2,3,4-trihydroxypentyl} dihydrogen diphosphate)
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4S)-5-(7,8-dimethyl-2,
- C27H35N9O15P2
- DTXSID301343006
- Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (8CI)
- 1910-41-4
- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
- Reduced flavine adenine dinucleotide
- Q27113979
- Adenosine pyrophosphate 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
- Adenosine pyrophosphate, 5'-5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
- DIHYDROFLAVINE-ADENINE DINUCLEOTIDE
- flavin adenine dinucleotide reduced
- FADH2
- Benzo[g]pteridine riboflavin 5'-(trihydrogen diphosphate) deriv
- Adenosine 5-(trihydrogen pyrophosphate)
- Adenosine 5'-(trihydrogen pyrophosphate), 5'->5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
- C27-H35-N9-O15-P2
- {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}[({[(2R,3S,4S)-5-{7,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H,10H-benzo[g]pteridin-10-yl}-2,3,4-trihydroxypentyl]oxy}(hydroxy)phosphoryl)oxy]phosphinic acid
- Adenosine pyrophosphate, 5'->5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine
- Riboflavin 5'-(trihydrogen diphosphate), 1,5-dihydro-, P'-5'-ester with adenosine (9CI)
- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (8CI)
- Adenosine pyrophosphate, 5'→5'-ester with 5,10-dihydro-7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)alloxazine (7CI)
- Benzo[g]pteridine, riboflavin 5'-(trihydrogen diphosphate) deriv.
- [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,3,4,5-tetrahydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen diphosphate (non-preferred name)
- 1,5-dihydro-FAD(2-)
- (2R,3S,4S)-5-{7,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H,10H-benzo[g]pteridin-10-yl}-2,3,4-trihydroxypentyl ({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate
- dihydroflavin adenine dinucleotide(2-)
- 1,5-dihydro-FAD dianion
- FADH2 dianion
- dihydroflavin adenine dinucleotide dianion
- FADH(2)
-
- Renchi: InChI=1S/C27H35N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,32,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)/p-2
- Clave inchi: YPZRHBJKEMOYQH-UHFFFAOYSA-L
- Sonrisas: OC(C(C(CN1C2C=C(C(=CC=2NC2C(NC(NC1=2)=O)=O)C)C)O)O)COP(OP(OCC1OC(N2C=NC3=C(N=CN=C23)N)C(O)C1O)(=O)[O-])(=O)[O-]
Atributos calculados
- Calidad precisa: 787.17278544g/mol
- Masa isotópica única: 787.17278544g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 11
- Recuento de receptores de enlace de hidrógeno: 21
- Recuento de átomos pesados: 53
- Cuenta de enlace giratorio: 13
- Complejidad: 1520
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 7
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 356Ų
- Xlogp3: -4.8
FADH Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1R:R:H2, C:9027-05-8, C:2460646-90-4, S:H2O, 42 h, 20-30°C, pH 8
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1R:O2, C:37256-83-0, C:1910-41-4, S:Me(CH2)10Me, S:H2O, 30 min, pH 7.5
2.1S:H2O, 30 min, pH 7.5
2.1S:H2O, 30 min, pH 7.5
Referencia
- Development of a high performance electrochemical cofactor regeneration module and its application to the continuous reduction of FADJournal of Molecular Catalysis B: Enzymatic, 2014, 103, 100-105,
FADH Raw materials
FADH Preparation Products
FADH Literatura relevante
-
Karno Schwinn,Nicolas Ferré,Miquel Huix-Rotllant Phys. Chem. Chem. Phys. 2020 22 12447
-
Károly Kubicskó,?d?n Farkas Org. Biomol. Chem. 2020 18 9660
-
Zheyun Liu,Lijuan Wang,Dongping Zhong Phys. Chem. Chem. Phys. 2015 17 11933
-
Rui-Kun Zhao,Andras Lukacs,Allison Haigney,Richard Brust,Gregory M. Greetham,Michael Towrie,Peter J. Tonge,Stephen R. Meech Phys. Chem. Chem. Phys. 2011 13 17642
-
Ernesto J. Calvo,Claudia B. Danilowicz,Alejandro Wolosiuk Phys. Chem. Chem. Phys. 2005 7 1800
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Nucleósidos, nucleótidos y análogos nucleótidos de purina Difosfatos de ribonucleósidos purinos
- Disolventes y químicos orgánicos Compuestos Orgánicos Nucleósidos, nucleótidos y análogos nucleótidos de purina Ribonucleótidos de purina Difosfatos de ribonucleósidos purinos
1910-41-4 (FADH) Productos relacionados
- 60343-61-5(1-o-benzyl 2-o-methyl (2s)-piperidine-1,2-dicarboxylate)
- 321385-86-8(3-Chloro-2-{3-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine)
- 2060051-93-4(1-2-amino-1-(4-nitrophenyl)ethylcyclobutane-1-carboxylic acid)
- 2418716-45-5(2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid)
- 2679859-22-2((3S)-3-(naphthalen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid)
- 2171460-71-0(2-cyclopropyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamidopropanoic acid)
- 949285-98-7(1-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid)
- 85012-71-1(1-methyl-4-nitro-1H-Imidazole-5-methanol)
- 1805919-70-3(3-Cyano-4-(difluoromethyl)-6-hydroxypyridine-2-sulfonamide)
- 84385-22-8(tert-Butyl 2-benzylisoindoline-1-carboxylate)
Proveedores recomendados
上海贤鼎生物科技有限公司
Miembros de la medalla de oro
Proveedor de China
Lote

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos

Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
